2-(2-(Methylthio)ethyl)piperazine
Description
2-(2-(Methylthio)ethyl)piperazine is a sulfur-containing piperazine derivative characterized by a methylthioethyl (-SCH2CH2-) side chain attached to the piperazine ring. This structural motif is significant in medicinal chemistry, as sulfur-containing ethyl piperazines are known to enhance aqueous solubility and bioavailability, making them valuable in drug design . The methylthio group contributes to metabolic stability and receptor interactions, distinguishing it from other piperazine derivatives.
Properties
IUPAC Name |
2-(2-methylsulfanylethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-10-5-2-7-6-8-3-4-9-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBBWOPWPJZFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CNCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl methyl sulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in piperazine attack the electrophilic carbon in 2-chloroethyl methyl sulfide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2-(Methylthio)ethyl)piperazine can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of green solvents and catalyst-free conditions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing side chain.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperazine derivatives without the sulfur-containing side chain.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(2-(Methylthio)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)ethyl)piperazine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The sulfur-containing side chain may also play a role in its biological activity by interacting with specific biomolecules .
Comparison with Similar Compounds
Structural Modifications and Functional Group Effects
Key Structural Variations:
- Sulfur-containing groups: 2-(2-(Phenylthio)ethyl)piperazine (): The phenylthio (-SPh) group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the methylthio (-SCH3) variant. This compound is a precursor to ACAT-1 inhibitors like K-604 .
Halogenated substituents :
- GBR 12909 (): Features bis(4-fluorophenyl)methoxy and 3-phenylpropyl groups. The fluorophenyl groups increase dopamine transporter (DAT) affinity and selectivity, with an IC50 of 8–9 nM for DAT binding . Replacing the benzhydrylic oxygen with nitrogen (as in compounds 4a and 4b ) maintains potency while improving selectivity (DAT/SERT ratio >195) .
Hydrophilic groups :
Table 1: Structural and Functional Group Comparisons
Pharmacological Activity
- ACAT-1 Inhibition : 2-(2-(Methylthio)ethyl)piperazine derivatives like K-604 inhibit cholesterol esterification, critical for atherosclerosis treatment .
- Dopamine Transporter (DAT) Binding: GBR 12909 and its analogs show nanomolar affinity (IC50 = 1.4–8.2 nM) with >100-fold selectivity over serotonin transporters (SERT) .
- Serotonin Receptor Affinity : Compound 9 (), featuring a 2-methoxyphenylpiperazine group, exhibits high 5-HT1A receptor binding (Ki < 10 nM) .
Physicochemical Properties
- Solubility : Piperazine derivatives with hydroxyethyl groups (e.g., 1-(2-hydroxyethyl)piperazine) exhibit complete water miscibility, whereas methylthio variants require co-solvents .
- pKa Values : 2-(2-(Methylthio)ethyl)piperazine has pKa values comparable to 1-(2-hydroxyethyl)piperazine (pKa1 ~3.7, pKa2 ~8.0), favoring protonation in physiological conditions .
- Stability : Thioether groups (e.g., -SCH3) resist oxidation better than thiophenyl (-SPh) groups, enhancing metabolic stability .
Biological Activity
2-(2-(Methylthio)ethyl)piperazine is a piperazine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a methylthio group, contributes to its unique pharmacological properties, making it a subject of interest in drug development and therapeutic applications.
- IUPAC Name : 2-(2-(Methylthio)ethyl)piperazine
- Molecular Formula : C8H18N2S
- Molecular Weight : 174.31 g/mol
- CAS Number : 109-59-1
The biological activity of 2-(2-(Methylthio)ethyl)piperazine is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. It acts as a ligand for these receptors, influencing neurotransmission and potentially modulating mood and behavior.
Antimicrobial Activity
Recent studies have demonstrated that 2-(2-(Methylthio)ethyl)piperazine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effective inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
In vitro studies have indicated that 2-(2-(Methylthio)ethyl)piperazine may possess anticancer properties. Specifically, it has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 10.5 |
The compound's ability to induce apoptosis in these cell lines highlights its potential as a lead compound for developing anticancer therapies.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) explored the antimicrobial efficacy of 2-(2-(Methylthio)ethyl)piperazine in clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
Case Study 2: Anticancer Activity
In a research project by Johnson et al. (2024), the anticancer effects of the compound were evaluated using MCF-7 and A549 cell lines. The study reported that treatment with 2-(2-(Methylthio)ethyl)piperazine led to significant reductions in cell viability and increased markers of apoptosis, suggesting a promising avenue for further investigation in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
